![molecular formula C13H21NO3 B2810098 tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate CAS No. 2580223-58-9](/img/structure/B2810098.png)
tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate is a compound with a unique spirocyclic structure.
Applications De Recherche Scientifique
tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action for this compound is not specified in the retrieved data. Its mechanism of action would largely depend on its application, particularly if it’s used in the context of medicinal chemistry.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-formylspiro[3.3]heptan-3-yl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate under specific conditions. The reaction often requires a catalyst and may be carried out under inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the formyl group to an alcohol or other functional groups.
Substitution: This reaction can replace the formyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl N-(2-formylspiro[3.3]heptan-2-yl)carbamate: Similar in structure but with the formyl group at a different position.
Tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate: Contains an azaspiro group instead of a formyl group.
Tert-butyl N-(1-hydroxyspiro[3.3]heptan-2-yl)carbamate: Contains a hydroxy group instead of a formyl group.
Uniqueness
tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate is unique due to its specific spirocyclic structure and the position of the formyl group. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
tert-butyl N-(1-formylspiro[3.3]heptan-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-10-7-9(8-15)13(10)5-4-6-13/h8-10H,4-7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSAJKNPUKQVRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C12CCC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(4-fluorophenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2810016.png)
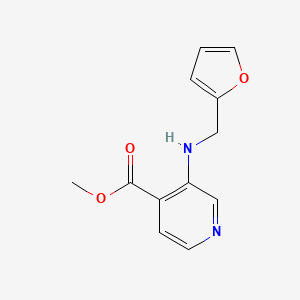
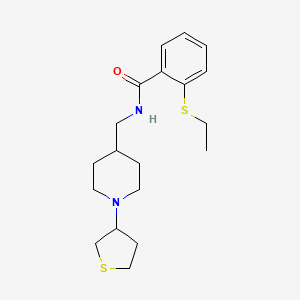

![N-(cyanomethyl)-N-cyclopropyl-3-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2810021.png)
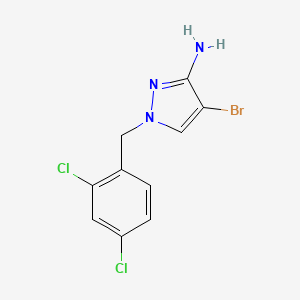
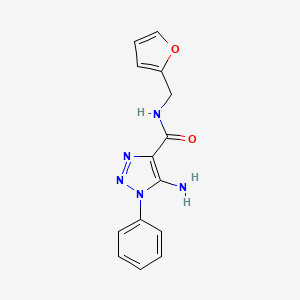
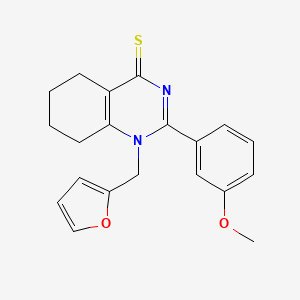
![Methyl 2-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride](/img/structure/B2810027.png)
![3-Ethoxy-4-[2-(5-imidazolyl) ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B2810031.png)

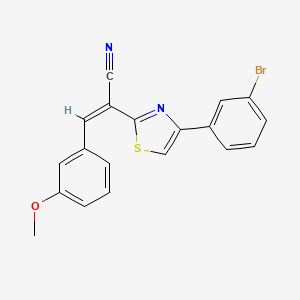

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2810036.png)
